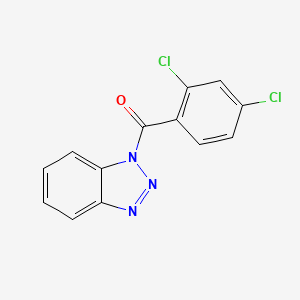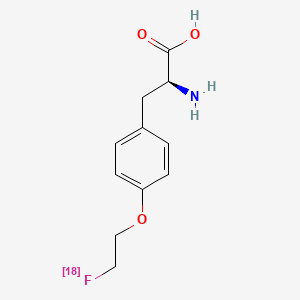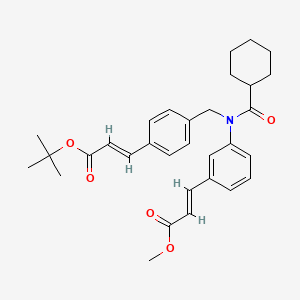
ITSA-1
Overview
Description
ITSA1, also known as (1H-benzo[d][1,2,3]triazol-1-yl)(2,4-dichlorophenyl)methanone, is a compound that acts as an activator of histone deacetylase (HDAC). It is particularly known for counteracting the effects of trichostatin A (TSA), a potent HDAC inhibitor. ITSA1 is membrane-permeable and specifically suppresses TSA-induced cell cycle arrest, histone acetylation, and transcriptional activation .
Mechanism of Action
Target of Action
ITSA-1 is primarily an activator of Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from a ε-N-acetyl lysine amino acid on a histone, leading to chromatin condensation .
Mode of Action
This compound operates by counteracting the effects of Trichostatin A (TSA), a Histone Deacetylase Inhibitor (HDACi) . TSA inhibits HDACs, leading to an accumulation of highly acetylated histone molecules in mammalian cells . This compound selectively suppresses TSA-induced cell cycle arrest, histone acetylation, and transcriptional activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation pathway . By activating HDACs, this compound influences the balance of acetylation and deacetylation of histones, which is a crucial mechanism for the regulation of gene expression .
Result of Action
This compound has been shown to effectively inhibit cell proliferation and induce Epithelial-Mesenchymal Transition (EMT)-like changes in nasopharyngeal carcinoma cells . Interestingly, this compound was also found to impede the migration ability of these cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of TSA is necessary for this compound to exhibit its HDAC activating effects . .
Biochemical Analysis
Biochemical Properties
ITSA-1 is a cell-permeable HDAC activator . It counteracts the effects of TSA, including TSA-induced cell cycle arrest and tubulin acetylation . Despite its ability to suppress TSA, this compound does not affect the activity of other HDAC inhibitors . This selective suppression suggests that this compound interacts with specific enzymes and proteins involved in the HDAC pathway.
Cellular Effects
The cellular effects of this compound are primarily linked to its role as an HDAC activator. It counteracts TSA-induced cell cycle arrest, suggesting that this compound can influence cell proliferation . Additionally, this compound inhibits TSA-induced tubulin acetylation , which may impact cellular processes such as cell division and intracellular transport.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the HDAC pathway. As an HDAC activator, this compound can influence the acetylation status of histones, which are proteins that help package DNA in the cell nucleus . By counteracting the effects of TSA, an HDAC inhibitor, this compound can modulate gene expression and other cellular processes regulated by histone acetylation .
Metabolic Pathways
Given its role as an HDAC activator, it is likely that this compound is involved in pathways related to histone modification and gene expression
Transport and Distribution
Given its role as an HDAC activator, it is likely that this compound is able to permeate cell membranes and exert its effects within the cell nucleus
Subcellular Localization
Given its role as an HDAC activator, it is likely that this compound exerts its effects within the cell nucleus, where histone modification and gene expression occur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ITSA1 involves the reaction of 2,4-dichlorobenzoyl chloride with 1H-benzotriazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for ITSA1 are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. The key steps involve ensuring the purity of starting materials, maintaining controlled reaction conditions, and employing efficient purification techniques to obtain high yields of ITSA1 .
Chemical Reactions Analysis
Types of Reactions
ITSA1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the benzotriazole and dichlorophenyl moieties. It can also participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: ITSA1 can react with nucleophiles under mild conditions, often using solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: While ITSA1 is stable under normal conditions, it can undergo oxidation or reduction reactions in the presence of strong oxidizing or reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzotriazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, ITSA1 is used as a tool compound to study the effects of HDAC activation and inhibition. It helps in understanding the role of HDACs in gene expression and chromatin remodeling .
Biology
ITSA1 is employed in biological research to investigate cell cycle regulation, apoptosis, and transcriptional activation. It is particularly useful in studies involving TSA-induced cellular effects .
Medicine
In medical research, ITSA1 is explored for its potential therapeutic applications in cancer treatment. By modulating HDAC activity, it can influence the expression of genes involved in cell proliferation and apoptosis .
Industry
ITSA1 is used in the development of new HDAC modulators and as a reference compound in the screening of HDAC inhibitors and activators .
Comparison with Similar Compounds
Similar Compounds
Trichostatin A (TSA): A potent HDAC inhibitor that induces histone acetylation and cell cycle arrest.
Vorinostat: Another HDAC inhibitor used in cancer therapy.
Valproic Acid: A broad-spectrum HDAC inhibitor with applications in neurology and psychiatry.
Uniqueness of ITSA1
ITSA1 is unique in its ability to specifically counteract the effects of TSA without affecting other HDAC inhibitors. This selective action makes it a valuable tool in research focused on understanding the specific roles of HDACs and their regulation .
Properties
IUPAC Name |
benzotriazol-1-yl-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O/c14-8-5-6-9(10(15)7-8)13(19)18-12-4-2-1-3-11(12)16-17-18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNLAUGZMOPBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354402 | |
| Record name | ITSA1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200626-61-5 | |
| Record name | ITSA1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ITSA-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ITSA-1?
A: this compound acts as a histone deacetylase (HDAC) activator. [, ] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By activating HDACs, this compound can modulate gene expression. [, ]
Q2: How does this compound impact vascular endothelial cells (ECs) under arterial laminar shear stress (ALS)?
A: Research indicates that this compound can prevent ALS-induced damage and inflammation in venous ECs. [] This protective effect is linked to its ability to increase the expression of H3K9me3 (a histone modification associated with gene silencing) and activate focal adhesion kinase (FAK), which is involved in cell adhesion and mechanotransduction. []
Q3: Does this compound interact with other pathways in vascular cells?
A: this compound has been shown to mitigate mitochondrial oxidative stress in vascular endothelial cells exposed to inflammatory stimuli. [] This protective effect appears to involve the activation of antioxidant pathways and the inhibition of histone deacetylase activity. []
Q4: Can the effects of this compound be reversed?
A: Studies using human umbilical vein endothelial cells (HUVECs) have shown that the antioxidant and mitochondrial-protective effects of this compound can be entirely offset by co-treatment with the HDAC inhibitor Entinostat. [] This suggests that the effects of this compound are reversible and directly linked to its HDAC-activating properties.
Q5: Beyond vascular cells, has this compound demonstrated activity in other biological contexts?
A: Research suggests that this compound can counteract the negative effects of sleep deprivation on intestinal health in mice. [] This effect appears to be mediated through modulation of the HDAC3-p-GSK-3β-β-catenin-Nrf2-NF-κB pathway, influencing inflammation, oxidative stress, and intestinal mucosal integrity. []
Q6: Are there any studies exploring the role of this compound in bone health?
A: While research specifically on this compound and bone health is limited within the provided context, studies using a different HDAC activator in a mouse model of CBS deficiency (a condition impacting hydrogen sulfide production) observed positive effects on bone homeostasis. [] These findings suggest that modulating HDAC activity might represent a potential therapeutic strategy for bone-related disorders.
Q7: Are there any known limitations or drawbacks associated with this compound?
A: While the provided research highlights potential benefits of this compound, further studies are needed to fully understand its safety and efficacy profile. Notably, a study on cardiomyocytes found that acute administration of this compound significantly reduced calcium transient amplitude and reuptake time into the sarcoplasmic reticulum. [] This finding emphasizes the need for cautious exploration of potential side effects and long-term consequences of this compound treatment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)








